4-Imidazolylpropionsaure

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Imidazolylpropionsaure, also known as histidine, is an essential amino acid that plays a crucial role in various biological processes. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms at positions 1 and 3, and a side chain that includes a carboxyl group and an amino group. This compound is vital for protein synthesis and serves as a precursor for several important biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazolylpropionsaure can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method utilizes the van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) to form imidazole-based molecules .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce histidine, which is then extracted and purified for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Imidazolylpropionsaure undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

Reduction: Reduction reactions can convert imidazole derivatives into more saturated compounds.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Imidazolone derivatives.

Reduction: Saturated imidazole compounds.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

4-Imidazolylpropionsaure has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Imidazolylpropionsaure involves its role as a precursor for histamine. Histidine decarboxylase catalyzes the conversion of histidine to histamine, which then interacts with histamine receptors (H1, H2, H3, and H4) to exert various physiological effects. These receptors are involved in immune responses, regulation of gastric acid secretion, and modulation of neurotransmission .

Comparison with Similar Compounds

4-Imidazolylpropionsaure can be compared with other imidazole-containing compounds such as:

Imidazole: A simpler structure with only the imidazole ring.

Histamine: A decarboxylated form of histidine with significant physiological roles.

Carnosine: A dipeptide composed of histidine and beta-alanine, known for its antioxidant properties.

Uniqueness: this compound is unique due to its dual role as an essential amino acid and a precursor for biologically active molecules like histamine. Its imidazole ring structure allows it to participate in various biochemical reactions, making it a versatile compound in both biological and chemical contexts .

Biological Activity

4-Imidazolylpropionic acid, also known as 4-imidazolone-5-propionic acid, is an organic compound belonging to the class of imidazolyl carboxylic acids. It plays a significant role in various biological processes across different organisms, including humans. This article explores its biological activity, mechanisms of action, and relevant case studies.

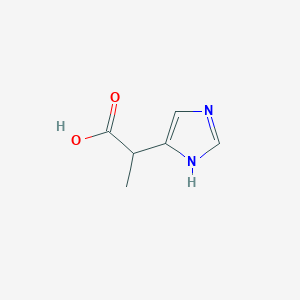

Chemical Structure and Properties

4-Imidazolylpropionic acid features an imidazole ring linked to a propionic acid chain. It is characterized by its strong basicity, indicated by its pKa value. The compound exists in all living organisms and participates in several enzymatic reactions critical for metabolism.

Biological Functions

4-Imidazolylpropionic acid is involved in key metabolic pathways:

- Conversion to Urocanic Acid : Through the action of the enzyme urocanate hydratase (UROC1), it can be converted into urocanic acid, which plays a role in skin protection against UV radiation.

- Formation of Formiminoglutamic Acid : The compound can also be transformed into formiminoglutamic acid via the enzyme imidazolonepropionase (AMDHD1), which is involved in folate metabolism.

Enzymatic Reactions

The following table summarizes the enzymatic reactions involving 4-imidazolylpropionic acid:

| Reaction | Enzyme | Gene Name | Uniprot ID | Molecular Weight |

|---|---|---|---|---|

| 4-Imidazolylpropionic acid → Urocanic acid + Water | Urocanate hydratase | UROC1 | Q96N76 | 80911.275 |

| 4-Imidazolylpropionic acid → Formiminoglutamic acid | Probable imidazolonepropionase | AMDHD1 | Q96NU7 | 46742.505 |

Biological Activity Studies

Research has demonstrated that imidazole-based compounds exhibit a range of biological activities. A study focusing on various imidazole derivatives found that certain compounds showed significant inhibition against human placental aromatase, which is crucial for estrogen biosynthesis. The most potent inhibitor identified had an IC50 value of 0.16 µM, significantly outperforming standard inhibitors like Aminoglutethimide (AG) .

Case Study: Inhibition of Aromatase

In a specific study evaluating the biological activity of imidazole derivatives, compounds were synthesized and tested for their inhibitory effects on aromatase activity. The findings indicated that modifications to the imidazole structure could enhance potency and selectivity towards aromatase, suggesting potential therapeutic applications in treating estrogen-dependent conditions such as breast cancer.

The mechanisms through which 4-imidazolylpropionic acid exerts its biological effects include:

- Enzyme Inhibition : By acting as a substrate or competitive inhibitor for various enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell proliferation, particularly through its interaction with aromatase.

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H8N2O2/c1-4(6(9)10)5-2-7-3-8-5/h2-4H,1H3,(H,7,8)(H,9,10) |

InChI Key |

OWZRRFCGWTXNTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CN1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.